molecular formula C21H19ClN2O5 B12197230 1-{2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-3-(2,4-dimethylphenyl)urea

1-{2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-3-(2,4-dimethylphenyl)urea

Cat. No.: B12197230
M. Wt: 414.8 g/mol
InChI Key: GKLQMWRABMMKKB-UHFFFAOYSA-N
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Description

1-{2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-3-(2,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 This compound is characterized by its complex structure, which includes a chromen-2-one moiety, a chloro substituent, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-3-(2,4-dimethylphenyl)urea typically involves multiple steps. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This intermediate is then reacted with various sodium azides to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of green solvents, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-3-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromen-2-one moiety or the urea linkage.

    Substitution: Halogen substitution reactions can occur at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-{2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-3-(2,4-dimethylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-3-(2,4-dimethylphenyl)urea is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its coumarin moiety. The chloro substituent and urea linkage may also play roles in its biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-3-(2,4-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro substituent and urea linkage differentiate it from other coumarin derivatives, potentially leading to unique applications and activities.

Properties

Molecular Formula

C21H19ClN2O5

Molecular Weight

414.8 g/mol

IUPAC Name

2-(3-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-[(2,4-dimethylphenyl)carbamoyl]acetamide

InChI

InChI=1S/C21H19ClN2O5/c1-11-4-7-16(12(2)8-11)23-21(27)24-18(25)10-28-14-5-6-15-13(3)19(22)20(26)29-17(15)9-14/h4-9H,10H2,1-3H3,(H2,23,24,25,27)

InChI Key

GKLQMWRABMMKKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=CC3=C(C=C2)C(=C(C(=O)O3)Cl)C)C

Origin of Product

United States

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